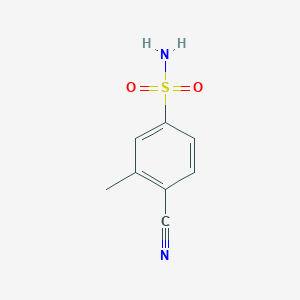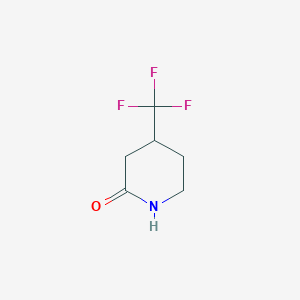![molecular formula C10H12Cl2O2S2 B1459183 4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride CAS No. 165590-45-4](/img/structure/B1459183.png)
4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride
Descripción general
Descripción
4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O2S2 . It has a molecular weight of 299.24 .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride, can be achieved through various methods. One such method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts using NaClO2 . This procedure is environmentally friendly and yields diverse sulfonyl chlorides . Another method involves the chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide .Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Trifluoromethanesulfonyl Chloride Applications : A review by Chachignon, Guyon, and Cahard (2017) on the application of trifluoromethanesulfonyl chloride, CF3SO2Cl, outlines its utility in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound, similar in reactivity to sulfonyl chlorides like "4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride," showcases the versatility of sulfonyl chlorides in electrophilic chlorination and their role in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).
Environmental Impact of Chlorinated Compounds : Krijgsheld and Gen (1986) assessed the environmental impact of chlorophenols, highlighting the moderate to considerable toxicity to aquatic life. The research provides insights into the environmental behavior of chlorinated compounds, which shares structural elements with "4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride," indicating the importance of understanding the ecological consequences of such chemicals (Krijgsheld & Gen, 1986).
Pharmacological Potential
Antitumor and Antibacterial Agents : Azevedo-Barbosa et al. (2020) reviewed the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and mechanisms of action. The sulfonamide group, a key feature in "4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride," is highlighted for its significance in the development of bioactive substances with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties (Azevedo-Barbosa et al., 2020).
Sulfonamides in Drug Discovery : Zhao et al. (2018) emphasized the structural diversity and pharmacological properties of sulfonamide-containing analogues, underlining their role in the development of new therapeutic agents for treating various diseases. This underscores the potential of compounds like "4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride" to contribute to medicinal chemistry and drug discovery (Zhao et al., 2018).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S2/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRLZDACSJAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



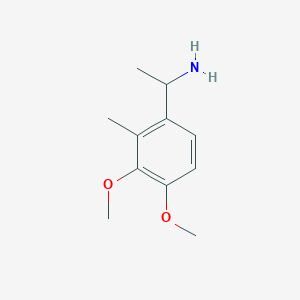
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
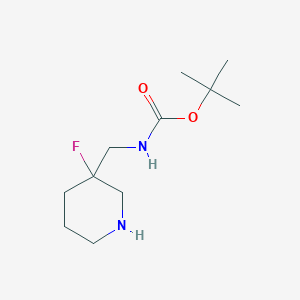
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)
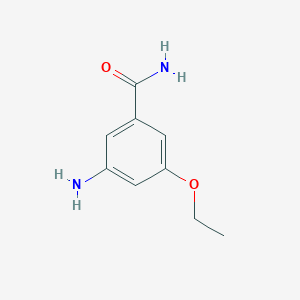
amine](/img/structure/B1459110.png)
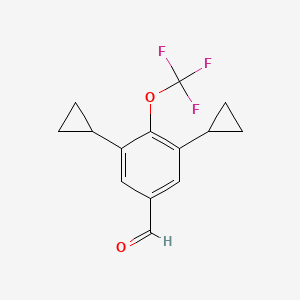
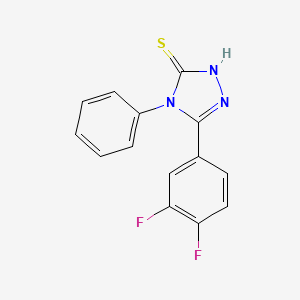
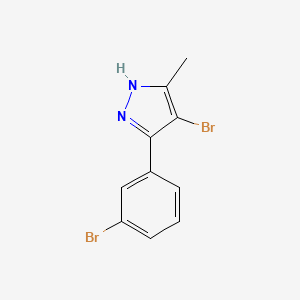
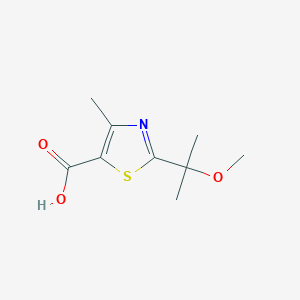
![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)
